molecular formula C11H18N4O2S B1420346 (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine CAS No. 1040631-59-1

(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine

Cat. No.: B1420346
CAS No.: 1040631-59-1
M. Wt: 270.35 g/mol
InChI Key: RQCLDHMTYCJMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule integrates a piperazine core, a pyridinylsulfonyl group, and a terminal ethylamine, a structure often employed as a versatile building block for the synthesis of more complex molecules . Piperazine derivatives similar to this compound are frequently utilized in pharmaceutical research to create molecular libraries for screening, particularly in the development of targeted therapies . The structure suggests potential as a synthetic intermediate, and its physicochemical properties, such as a molecular weight of 270.34 g/mol and the formula C11H18N4O2S, make it a candidate for creating novel compounds with potential biological activity. Researchers value this scaffold for its ability to contribute to the physicochemical profile of lead compounds in discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c12-3-5-14-6-8-15(9-7-14)18(16,17)11-2-1-4-13-10-11/h1-2,4,10H,3,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCLDHMTYCJMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)S(=O)(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine typically involves the following steps:

Chemical Reactions Analysis

(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine exhibit significant biological activities:

  • Anti-inflammatory Effects : The sulfonamide derivatives are noted for their ability to inhibit enzymes involved in inflammatory pathways.
  • Neuroprotective Properties : The compound may modulate receptor activity critical in neurodegenerative diseases.

Medicinal Chemistry

The compound is being explored as a lead candidate in drug development for:

  • Neurological Disorders : Its structural features suggest it could modulate neurotransmitter receptors, potentially leading to treatments for conditions like depression or anxiety.
  • Inflammatory Diseases : Its ability to inhibit specific enzymes makes it a candidate for therapies targeting chronic inflammatory conditions.

Computational Studies

Recent studies have utilized computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analyses to predict the binding affinity of (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine to various biological targets. These studies indicate that the compound may selectively bind to certain receptors or enzymes, enhancing its therapeutic potential.

Mechanism of Action

The mechanism of action of (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine sulfonyl group can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of N-substituted piperazine-ethylamine derivatives . Below is a comparative analysis with structurally similar compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity Reference
(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine Pyridin-3-ylsulfonyl, ethylamine 283.35 Not explicitly reported (structural focus)
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine 4-Methoxyphenylsulfonyl, ethylamine 313.40 (C₁₃H₂₁N₃O₃S) No activity data; structural analog with sulfonyl group variation
N-(2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}ethyl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine Bromophenyl, tetrahydroacridine, ethylamine ~550 (estimated) Potent AChE inhibitor (IC₅₀ ~ nM range) and cholinergic receptor interaction
7-Chloro-N-(2-(4-(4-chloro-6-(dibutylamino)-1,3,5-triazin-2-yl)piperazin-1-yl)ethyl)quinolin-4-amine (5d) Chloroquinoline, triazine, ethylamine ~600 (estimated) AChE inhibitor (IC₅₀ = 7.74 μM); selective for AChE over BuChE
{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}amine 3-Chlorophenyl, ethylamine 255.76 (C₁₂H₁₈ClN₃) Supplier-listed; no explicit activity data (structural analog for SAR studies)

Structure-Activity Relationship (SAR) Highlights

Sulfonyl Group Impact: The pyridin-3-ylsulfonyl group in the target compound may enhance solubility and receptor affinity compared to non-sulfonylated analogs (e.g., simple phenyl-piperazines) due to its electron-withdrawing properties . Substitution with a 4-methoxyphenylsulfonyl group (as in ) increases molecular weight but may reduce CNS penetration due to higher polarity .

Ethylamine Side Chain :

  • The ethylamine moiety is critical for interactions with amine-binding pockets in enzymes/receptors. For example, in AChE inhibitors (e.g., compound 5d ), this chain facilitates binding to the catalytic anionic site (CAS) .

Heterocyclic Modifications: Replacement of the pyridine ring with a tetrahydroacridine (e.g., compound in ) introduces planar aromaticity, enhancing AChE inhibition via dual CAS and peripheral anionic site (PAS) binding . Triazine-quinoline hybrids (e.g., compound 5d) demonstrate improved selectivity for AChE over BuChE, attributed to steric and electronic compatibility with the enzyme’s gorge .

Substituent Effects on Potency: Halogenated aryl groups (e.g., 4-bromophenyl in ) enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, as seen in AChE inhibitors . Bulkier substituents (e.g., dibutylamino-triazine in compound 5d) may reduce off-target interactions, improving selectivity .

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine Compound 5d (Triazine-Quinoline)
Molecular Weight 283.35 313.40 ~600
cLogP ~1.5 (estimated) ~2.0 (estimated) ~4.5 (reported)
Hydrogen Bond Acceptors 5 6 8
Solubility Moderate (sulfonyl) Low (methoxy increases lipophilicity) Poor (bulky triazine)

Biological Activity

(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine is a complex organic compound notable for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperazine ring, which is substituted with a pyridine sulfonyl group and an ethylamine chain, suggesting interactions with various biological systems. Understanding its biological activity is crucial for its development as a pharmaceutical agent.

Chemical Structure and Properties

The molecular formula of (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine is C11H18N4O2SC_{11}H_{18}N_{4}O_{2}S, with a molecular weight of 270.35 g/mol. The structure includes:

  • Piperazine Ring : A six-membered cyclic amine that can undergo various chemical transformations.
  • Pyridine Sulfonyl Group : Enhances binding affinity to biological targets.
  • Ethylamine Chain : Contributes to solubility and reactivity.

The biological activity of (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide moiety is known to inhibit certain enzymes involved in disease pathways, particularly in neurodegenerative disorders and inflammatory responses.

Potential Molecular Targets

  • Neurotransmitter Receptors : Modulation of dopamine and serotonin pathways.
  • Enzymatic Inhibition : Targeting enzymes linked to cancer progression and inflammation.

Biological Activities

Research indicates that compounds similar to (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine exhibit significant biological activities, including:

  • Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines.
  • Neuroprotective Properties : Protecting neuronal cells from oxidative stress.

Case Studies

  • Neuroprotection in Animal Models : Studies have demonstrated that derivatives of this compound can reduce neuroinflammation in models of Alzheimer's disease.
  • Cancer Cell Line Studies : Preliminary data suggest that the compound may inhibit proliferation in various cancer cell lines, indicating potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine:

Compound NameStructural FeaturesBiological Activity
(2-Methylpiperazin-1-YL)ethanolPiperazine ring; hydroxyl groupAntidepressant properties
(4-Pyridinyl)phenylmethanoneAromatic ring; carbonyl groupAnticancer activity
N-(4-(Trifluoromethyl)phenyl)sulfonamideSulfonamide group; aromatic systemAntimicrobial properties

This comparison highlights the unique combination of functional groups in (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine, which may enhance its selectivity against specific biological targets compared to other compounds.

Research Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry : As a building block for developing drugs targeting neurological conditions.
  • Biological Assays : Used to study effects on various biological pathways.
  • Industrial Applications : Development of new materials and catalysts.

Q & A

Basic: What are the recommended synthetic routes for (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine, and how can reaction yields be optimized?

Answer:
The compound’s synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:

  • S-Alkylation or sulfonylation of the piperazine nitrogen with pyridin-3-ylsulfonyl chloride under alkaline conditions (room temperature, THF/DCM solvents) .
  • Ethylamine chain introduction via nucleophilic substitution or reductive amination using 2-chloroethylamine derivatives .
    Yield optimization strategies:
    • Use anhydrous solvents and inert atmospheres to minimize side reactions.
    • Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water mixtures) improves purity (>85% yield reported in analogous syntheses) .

Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?

Answer:

  • 1H/13C-NMR : Confirm sulfonamide (-SO2-) linkage (δ ~3.1–3.5 ppm for piperazine protons; δ ~8.5–9.0 ppm for pyridinyl protons) .
  • HRMS (ESI+) : Validate molecular ion peaks (e.g., [M+H]+) and isotopic patterns.
  • HPLC-PDA : Assess purity (>95% threshold for pharmacological studies) using C18 columns (acetonitrile/water + 0.1% TFA) .
  • FT-IR : Identify sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups .

Basic: How should researchers design initial bioactivity screens for this compound?

Answer:
Prioritize assays based on structural analogs:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM doses .
  • Enzyme inhibition : Carbonic anhydrase I/II (hCA I/II) inhibition via esterase activity (4-nitrophenyl acetate hydrolysis, IC50 calculation) .
  • Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors (Ki determination using CHO cells expressing human receptors) .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

Answer:

  • Substituent variation : Modify the pyridinylsulfonyl group (e.g., fluorination at C2/C4) or piperazine substituents (e.g., benzyl, 2-fluorophenyl) to assess steric/electronic effects .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (sulfonamide) and hydrophobic (pyridinyl) motifs .
  • In vitro-in vivo correlation : Compare enzyme inhibition (hCA II) with pharmacokinetic parameters (plasma half-life, LogP) in rodent models .

Advanced: What computational methods are suitable for predicting binding modes and selectivity of this compound against target proteins?

Answer:

  • Molecular docking (AutoDock Vina, Glide) : Dock the compound into hCA II (PDB: 3KS3) or adenosine receptors (A2A: 4EIY) to predict binding poses .
  • Molecular dynamics (MD) simulations (GROMACS) : Simulate ligand-protein stability over 100 ns (RMSD/RMSF analysis) to validate docking results .
  • Free energy calculations (MM-PBSA) : Estimate binding affinities (ΔG) for selectivity profiling against off-targets (e.g., hCA I vs. hCA II) .

Advanced: How can contradictory bioactivity data (e.g., high enzyme inhibition but low cytotoxicity) be resolved?

Answer:

  • Orthogonal assays : Confirm hCA inhibition via stopped-flow CO2 hydration assay alongside cytotoxicity screens to rule out assay artifacts .
  • Permeability assessment : Use Caco-2 monolayer models to evaluate cellular uptake (low permeability may explain poor cytotoxicity despite target engagement) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid clearance or inactive metabolites .

Advanced: What experimental strategies are recommended for studying the compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
  • Photodegradation : Expose to UV light (λ = 254 nm) and analyze photoproducts using LC-MS .
  • Thermal stability : Store at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) to simulate long-term storage .

Advanced: How can researchers address discrepancies in purity analysis between spectroscopic and chromatographic methods?

Answer:

  • Orthogonal validation : Combine 1H-NMR integration (residual solvent peaks) with HPLC-ELSD (evaporative light scattering) for non-UV active impurities .
  • Spiking experiments : Add synthetic impurities (e.g., des-sulfonamide byproduct) to confirm HPLC retention times .
  • Mass balance : Correlate elemental analysis (C, H, N) with theoretical values to identify unaccounted impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine
Reactant of Route 2
Reactant of Route 2
(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.